molecular formula C18H30N2O2S B4587456 N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-1-(3-methylphenyl)methanesulfonamide

N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-1-(3-methylphenyl)methanesulfonamide

Cat. No.: B4587456
M. Wt: 338.5 g/mol
InChI Key: MQDBBNVZCOLONI-UHFFFAOYSA-N
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Description

N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-1-(3-methylphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H30N2O2S and its molecular weight is 338.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.20279938 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Structural Analysis

  • Proton Brake Mechanism : N-(2,6-dimethylpyridin-4-yl)-N-methyl-2-iso-propylaniline, a compound structurally related to N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-1-(3-methylphenyl)methanesulfonamide, has been found to undergo selective protonation leading to a significant deceleration in rotation rates around specific bonds. This showcases a 'relayed brake mechanism' that could be relevant in understanding similar compounds (Furukawa et al., 2020).

  • Structural Characteristics : The structure of N-(2,3-Dichloro­phen­yl)methane­sulfonamide, similar in structure to the compound , exhibits a unique conformation with potential implications for its biological activity. This research provides insights into how small changes in molecular structure can influence the overall molecular conformation and its interactions (Gowda, Foro, & Fuess, 2007).

Chemical Synthesis and Properties

  • Synthesis Protocols : Research on the synthesis of related compounds like 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide provides insights into the synthesis protocols for methanesulfonamides. This is crucial for the development and manufacture of compounds including this compound (Anonymous, 2020).

  • Chemical Reactions and Products : Understanding the formation and reactions of similar compounds, such as the formation of methional and methanethiol from methionine, sheds light on the chemical behavior and potential applications of this compound in various environments (Wainwright, McMahon, & McDowell, 1972).

Biomedical Implications

  • Pharmacological Potential : The cardiac electrophysiologic and inotropic actions of methanesulfonanilides, a class of compounds closely related to this compound, demonstrate potential implications in medical research, particularly in the development of antiarrhythmic agents (Wallace et al., 1991).

  • Microbial Metabolism : Understanding how microbes metabolize methanesulfonic acid, a product related to methanesulfonamides, can provide insights into potential biotechnological applications and environmental impacts of this compound (Kelly & Murrell, 1999).

Properties

IUPAC Name

N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2S/c1-15-6-4-7-18(11-15)14-23(21,22)19-8-5-9-20-12-16(2)10-17(3)13-20/h4,6-7,11,16-17,19H,5,8-10,12-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDBBNVZCOLONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCCNS(=O)(=O)CC2=CC=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-1-(3-methylphenyl)methanesulfonamide
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